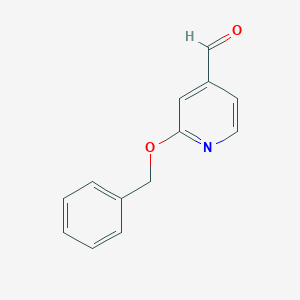

2-(Benzyloxy)isonicotinaldehyde

Beschreibung

BenchChem offers high-quality 2-(Benzyloxy)isonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)isonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)isonicotinaldehyde chemical structure and properties

An In-depth Technical Guide to 2-(Benzyloxy)isonicotinaldehyde for Advanced Research

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount to the development of novel therapeutic agents and functional materials. Among the vast arsenal of chemical building blocks, heterocyclic aldehydes hold a place of distinction due to their inherent reactivity and capacity for diverse chemical transformations. 2-(Benzyloxy)isonicotinaldehyde, a pyridine derivative, emerges as a compound of significant interest. Its structure marries the nucleophilic and electrophilic characteristics of a pyridine ring with the reactive aldehyde functionality, all while incorporating a versatile benzyloxy protecting group.

This technical guide provides a comprehensive exploration of 2-(Benzyloxy)isonicotinaldehyde, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, spectroscopic signatures, synthetic pathways, and pivotal applications, particularly its emerging role as a scaffold in the design of targeted enzyme inhibitors. The insights presented herein are grounded in established chemical principles and supported by authoritative references to guide practical application and inspire further innovation.

PART 1: Core Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in 2-(Benzyloxy)isonicotinaldehyde dictates its chemical behavior and potential applications. The structure consists of a pyridine ring substituted at the 4-position with an aldehyde group (isonicotinaldehyde) and at the 2-position with a benzyloxy group (-OCH₂Ph). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group influences the aromatic ring's reactivity, while the benzyloxy group serves as a stable, yet cleavable, protecting group for the 2-hydroxy functionality.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 2-(benzyloxy)isonicotinaldehyde | [1] |

| CAS Number | 467236-27-7 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| SMILES | O=CC1=CC(OCC2=CC=CC=C2)=NC=C1 | [1] |

| InChI Key | ZGHTYGMWXIDJRH-UHFFFAOYSA-N | [2] |

PART 2: Spectroscopic Characterization

Predicting the spectroscopic profile of a molecule is crucial for its identification and characterization during and after synthesis. Based on its functional groups, the following spectral data can be anticipated for 2-(Benzyloxy)isonicotinaldehyde.

-

¹H NMR Spectroscopy : The proton NMR spectrum would be characterized by several key signals. A highly deshielded singlet between δ 9.5-10.5 ppm is expected for the aldehydic proton.[3] The aromatic protons on the pyridine and benzene rings would appear in the δ 7.0-8.5 ppm region, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents. A characteristic singlet around δ 5.0-5.5 ppm would correspond to the two benzylic protons (-CH₂-) of the benzyloxy group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would prominently feature a signal for the carbonyl carbon of the aldehyde in the highly deshielded region of δ 190-200 ppm.[3] Aromatic carbons would resonate in the δ 120-160 ppm range. The benzylic carbon of the ether linkage is expected to appear around δ 70 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[3][4] Additional characteristic peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and C-O stretching from the ether linkage (around 1200-1300 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 213.24). A prominent fragment ion peak at m/z 91 is highly anticipated, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl ethers.[5]

PART 3: Synthesis and Purification Protocol

The most direct and common method for preparing 2-(Benzyloxy)isonicotinaldehyde is through a Williamson ether synthesis. This involves the O-alkylation of the corresponding hydroxylated pyridine precursor, 2-hydroxyisonicotinaldehyde, with a suitable benzylating agent like benzyl bromide.

Experimental Protocol: Synthesis via O-Alkylation

This protocol is adapted from a general method for the synthesis of benzyloxy derivatives.[6]

Reagents and Materials:

-

2-Hydroxyisonicotinaldehyde (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyisonicotinaldehyde and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. Stir the mixture at room temperature for 15 minutes.

-

Alkylation: Add benzyl bromide to the mixture dropwise via syringe.

-

Heating: Heat the reaction mixture to 70 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of DMF under vacuum.

-

Extraction: Add deionized water to the residue. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(Benzyloxy)isonicotinaldehyde.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for 2-(Benzyloxy)isonicotinaldehyde.

PART 4: Applications in Drug Discovery

The 2-(benzyloxy)pyridine-4-carbaldehyde scaffold is a valuable pharmacophore in modern drug discovery. Its structure allows it to serve as a versatile intermediate for creating libraries of compounds for screening against various biological targets.

Case Study: Scaffold for Aldehyde Dehydrogenase (ALDH) Inhibitors

Aldehyde dehydrogenases are a family of enzymes critical to cellular detoxification and signaling pathways. The isoform ALDH1A3, in particular, has been identified as a cancer stem cell marker and is overexpressed in various cancers, correlating with poor patient outcomes.[6][8] Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy.

Research has demonstrated that compounds based on a benzyloxybenzaldehyde scaffold are potent and selective inhibitors of ALDH1A3.[6][8] For instance, certain derivatives have shown IC₅₀ values in the sub-micromolar range for ALDH1A3 without significant cytotoxicity.[6] The 2-(Benzyloxy)isonicotinaldehyde structure represents a close heterocyclic analog to this scaffold. The pyridine nitrogen introduces a hydrogen bond acceptor site and alters the electronic properties and solubility, offering a strategic modification for lead optimization. The aldehyde functionality can be further derivatized to explore structure-activity relationships, for example, by reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine.[6]

Logical Drug Discovery Pathway

Caption: Role of the core scaffold in a typical drug discovery workflow.

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2-(Benzyloxy)isonicotinaldehyde. While specific toxicity data for this compound is not widely available, data from analogous structures like benzaldehyde and other substituted aldehydes provide a basis for safe handling guidelines.[9][10]

-

Hazard Identification : May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

-

Handling : Avoid all personal contact, including inhalation of vapors or dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Benzyloxy)isonicotinaldehyde stands out as a high-value synthetic intermediate with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthetic route make it an attractive starting point for the development of complex molecular architectures. As demonstrated by its relationship to known ALDH1A3 inhibitors, this scaffold is primed for exploration in the design of next-generation targeted therapeutics. This guide has provided the foundational technical knowledge for scientists to confidently incorporate 2-(Benzyloxy)isonicotinaldehyde into their research and development programs.

References

-

PubChem. 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Filo. (2025, November 13). Problem 118 Given the following spectroscopic data. Available at: [Link]

-

Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Available at: [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

PubChem. Isonicotinaldehyde O-benzyloxime. National Center for Biotechnology Information. Available at: [Link]

-

St. Paul's Cathedral Mission College. Spectroscopic Analysis of Organic Compounds. Available at: [Link]

-

Cheméo. Benzaldehyde, 4-(2-propenyloxy)-. Available at: [Link]

-

Wikipedia. (2023). Pyridine-4-carbaldehyde. Available at: [Link]

-

Hu, Z. Y., et al. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 60(5), 551-556. Available at: [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

PubMed. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]

Sources

- 1. 2-(Benzyloxy)isonicotinaldehyde 95% | CAS: 467236-27-7 | AChemBlock [achemblock.com]

- 2. 3-(Benzyloxy)isonicotinaldehyde | 1211517-19-9 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. lehigh.edu [lehigh.edu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)isonicotinaldehyde

Abstract: 2-(Benzyloxy)isonicotinaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, which features a reactive aldehyde, a sterically influential benzyloxy protecting group, and a polar pyridine nucleus, offers a unique combination of properties for the construction of complex, high-value molecules. The pyridine scaffold is a well-established "privileged structure" in drug discovery, known for enhancing solubility, bioavailability, and providing key hydrogen bonding interactions.[1][2] This technical guide provides an in-depth analysis of the core physicochemical properties, synthesis, spectral characterization, and chemical reactivity of 2-(Benzyloxy)isonicotinaldehyde. We present detailed experimental protocols, predictive analytical data based on established principles, and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this versatile reagent.

Molecular Identity and Core Physicochemical Properties

2-(Benzyloxy)isonicotinaldehyde, also known by its IUPAC name 2-(phenylmethoxy)pyridine-4-carbaldehyde, is a key synthetic intermediate. Its properties are largely dictated by the interplay between the electron-withdrawing aldehyde group, the bulky ether linkage, and the nitrogen atom in the pyridine ring.

| Property | Value | Source(s) |

| CAS Number | 467236-27-7 | |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.24 g/mol | |

| Appearance | Yellow Liquid | |

| Purity | ≥95% (Typical) | |

| SMILES | O=CC1=CC(OCC2=CC=CC=C2)=NC=C1 | |

| IUPAC Name | 2-(benzyloxy)pyridine-4-carbaldehyde |

Solubility and Stability: The molecule is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). Its solubility in water is predicted to be low, a common characteristic for molecules of this size and composition.[3] The aldehyde functionality renders the compound susceptible to oxidation to the corresponding carboxylic acid, particularly upon exposure to air. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is crucial. Like many aldehydes, it may also be sensitive to light and basic conditions, which can catalyze aldol-type side reactions or degradation.[4][5] For long-term integrity, storage at reduced temperatures (0–8 °C) is strongly recommended.

Synthesis and Purification

The synthesis of 2-(Benzyloxy)isonicotinaldehyde is most effectively achieved via a Williamson ether synthesis. This standard, reliable method involves the nucleophilic substitution of a halide on a benzyl group by an alkoxide. The choice of starting material is critical; beginning with 2-chloroisonicotinaldehyde allows for a direct and high-yielding conversion.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Benzyloxy)isonicotinaldehyde.

Experimental Protocol: Synthesis

This protocol is a self-validating system based on well-established Williamson ether synthesis and nucleophilic aromatic substitution principles. The progress can be easily monitored by Thin Layer Chromatography (TLC).

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of benzyl alcohol).

-

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting. To this suspension, add benzyl alcohol (1.0 equivalents) dropwise.

-

Causality Insight: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the alcohol to form the potent sodium benzyl oxide nucleophile without competing side reactions. THF is the solvent of choice as it is aprotic and effectively solvates the sodium cation.

-

-

Reaction Mixture: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Nucleophilic Substitution: Add a solution of 2-chloroisonicotinaldehyde (1.2 equivalents) in anhydrous THF dropwise to the flask.

-

Causality Insight: The electron-withdrawing nature of the aldehyde and the ring nitrogen activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr).

-

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a yellow oil, should be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product.

Spectroscopic and Analytical Characterization

As direct, published spectral data for this specific compound is scarce, this section provides a predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds.[6] This approach is a standard and trusted methodology in chemical research for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~9.95 (s, 1H) | Aldehyde Proton (-CHO): Highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen.[7] |

| ~8.60 (d, 1H) | Pyridine H6: Adjacent to the ring nitrogen, leading to significant deshielding. |

| ~7.50-7.30 (m, 5H) | Phenyl Protons (-C₆H₅): Standard aromatic region for a monosubstituted benzene ring. |

| ~7.45 (d, 1H) | Pyridine H5: Influenced by the ortho-nitrogen and meta-aldehyde group. |

| ~7.25 (s, 1H) | Pyridine H3: Shielded relative to other pyridine protons but influenced by adjacent ether linkage. |

| ~5.45 (s, 2H) | Methylene Protons (-OCH₂-): Deshielded by the adjacent oxygen atom and the phenyl ring.[8] |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~192.0 | Carbonyl Carbon (C=O): Characteristic downfield shift for an aldehyde.[9] |

| ~164.0 | Pyridine C2: Attached to the electronegative oxygen atom. |

| ~151.0 | Pyridine C6: Adjacent to the ring nitrogen. |

| ~145.0 | Pyridine C4: Attached to the aldehyde group. |

| ~136.0 | Phenyl C1 (ipso): Quaternary carbon of the benzyl group. |

| ~129.0 - 128.0 | Phenyl C2-C6: Aromatic carbons of the benzyl group. |

| ~120.0, ~115.0 | Pyridine C3, C5: Remaining pyridine ring carbons. |

| ~70.5 | Methylene Carbon (-OCH₂-): Typical for a benzylic ether carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(Benzyloxy)isonicotinaldehyde is expected to show several characteristic absorption bands.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration & Functional Group |

| 3100-3000 | Aromatic C-H Stretch (Pyridine & Phenyl Rings)[10] |

| 2850 & 2750 | Aldehyde C-H Stretch (Fermi doublet, diagnostic for aldehydes)[7] |

| ~1715 | Strong C=O Carbonyl Stretch (Aldehyde)[10] |

| 1600-1450 | C=C and C=N Ring Stretching (Aromatic Rings) |

| ~1250 & ~1050 | C-O-C Asymmetric & Symmetric Stretch (Ether)[10] |

| Below 900 | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Benzyloxy)isonicotinaldehyde (MW = 213.24), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 213. The fragmentation is dominated by cleavage of the benzylic ether bond.

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Chemical Reactivity and Applications

The utility of 2-(Benzyloxy)isonicotinaldehyde stems from its three distinct reactive domains, which can be addressed selectively.

Reactivity of the Aldehyde Group

The aldehyde is the primary center for synthetic elaboration. It readily undergoes a wide range of transformations, making it a versatile handle for building molecular complexity.[11][12]

-

Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) forms C-N bonds.

-

Wittig Reaction: Converts the aldehyde to an alkene, providing a reliable method for C=C bond formation.

-

Condensation Reactions: Participates in Knoevenagel and aldol condensations with active methylene compounds.

The Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the C2-hydroxyl of the pyridine ring. Its removal is a key strategic step in many synthetic routes.

-

Hydrogenolysis: The most common deprotection method involves catalytic hydrogenation (e.g., H₂, Pd/C) at atmospheric pressure. This method is clean and high-yielding, affording the free 2-hydroxypyridine tautomer.

-

Acidic Cleavage: Treatment with strong acids can also cleave the ether, though this method is harsher and less common.[13]

Role in Drug Discovery

As a functionalized pyridine, this molecule is an ideal starting point for synthesizing compounds targeting a vast array of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, significantly improving ligand-receptor interactions and enhancing aqueous solubility.[1]

Caption: Synthetic utility leading to diverse drug-like scaffolds.

This building block is particularly valuable for synthesizing inhibitors of kinases, proteases, and other enzymes where a heterocyclic core is advantageous for binding and pharmacokinetics.[14] Its derivatives are explored in programs targeting neurodegenerative diseases, oncology, and infectious diseases.[12]

References

- Electronic Supplementary D

- Supporting Inform

-

2-(Benzyloxy)benzaldehyde | C14H12O2. PubChem, National Center for Biotechnology Information. [Link]

-

Physicochemical properties of 2'-benzoyloxycinnamaldehyde. PubMed, National Center for Biotechnology Information. [Link]

-

2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. PubMed Central, National Center for Biotechnology Information. [Link]

-

Isonicotinaldehyde - Physico-chemical Properties. ChemBK. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

13C DEPT NMR 1D Spectrum. University of Utah Department of Chemistry. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis of R-benzyloxy benzaldehydes. ResearchGate. [Link]

-

Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ScienceDirect. [Link]

-

2-Benzyloxy-1-naphthaldehyde. PubMed Central, National Center for Biotechnology Information. [Link]

-

INFRARED SPECTROSCOPY (IR). University of California, Los Angeles. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PubMed Central, National Center for Biotechnology Information. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. PubMed Central, National Center for Biotechnology Information. [Link]

-

Grindstone chemistry: protic ionic liquid-substrate tuned green synthesis of 1,2-disubstituted and 2-substituted benzimidazoles. Royal Society of Chemistry. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

12 Examples of IR-Spectra. Georg-August-Universität Göttingen. [Link]

-

Benzaldehyde, 4-(phenylmethoxy)-. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chembk.com [chembk.com]

- 4. Physicochemical properties of 2'-benzoyloxycinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chemistry.utah.edu [chemistry.utah.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

2-(Benzyloxy)isonicotinaldehyde: A Technical Guide for Drug Development

The following technical guide details the properties, synthesis, and applications of 2-(Benzyloxy)isonicotinaldehyde.

Executive Summary

2-(Benzyloxy)isonicotinaldehyde (CAS: 467236-27-7) is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry. Characterized by a pyridine ring substituted with a formyl group at the C4 position and a benzyloxy group at the C2 position, this compound acts as a versatile electrophile. It is primarily employed in the synthesis of kinase inhibitors, GPCR ligands, and other heterocyclic pharmacophores where the 2-alkoxypyridine motif functions as a bioisostere for quinolines or isoquinolines, modulating lipophilicity and metabolic stability.

Chemical Identity & Physical Properties[1]

Identifiers

| Identifier Type | Value |

| CAS Number | 467236-27-7 |

| IUPAC Name | 2-(Benzyloxy)pyridine-4-carbaldehyde |

| Synonyms | 2-Benzyloxyisonicotinaldehyde; 2-(Benzyloxy)-4-formylpyridine |

| SMILES | O=CC1=CC(OCC2=CC=CC=C2)=NC=C1 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| MDL Number | MFCD18256126 |

Physical Properties

Note: Specific experimental data for this CAS is sparse in open literature; values below represent predicted ranges based on structural analogues (e.g., 2-benzyloxypyridine).

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Melting Point | Predicted: 45–55 °C (Low-melting solid) |

| Boiling Point | Predicted: ~360 °C at 760 mmHg |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water |

| pKa | ~3.5 (Pyridine nitrogen) |

Synthesis & Production Protocols

Strategic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthetic route involves the displacement of a leaving group (chloride) on the pyridine ring by a benzyl alkoxide. This method is preferred over direct oxidation of 2-benzyloxy-4-methylpyridine due to the sensitivity of the benzylic ether to harsh oxidative conditions.

Reaction Pathway

-

Precursor: 2-Chloroisonicotinaldehyde (CAS 101066-61-9).

-

Reagent: Benzyl alcohol (BnOH).

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: DMF or THF (anhydrous).

Step-by-Step Protocol

Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

-

Activation: In a flame-dried round-bottom flask, suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous DMF (10 mL/g substrate) at 0 °C.

-

Alkoxide Formation: Dropwise add Benzyl Alcohol (1.1 eq) . Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Addition: Add a solution of 2-Chloroisonicotinaldehyde (1.0 eq) in minimal DMF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LC-MS), heat to 60 °C for 4–6 hours.

-

Note: The aldehyde group is electron-withdrawing, activating the C2-position for SₙAr. However, protect the aldehyde as an acetal (using ethylene glycol) if side reactions (e.g., Cannizzaro) are observed.

-

-

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Synthesis Pathway

Caption: SₙAr mechanism transforming 2-chloroisonicotinaldehyde into the target benzyl ether.

Applications in Drug Discovery

Pharmacophore Utility

The 2-(benzyloxy)pyridine moiety is a "privileged structure" in medicinal chemistry.

-

Lipophilicity Modulation: The benzyl group adds significant hydrophobic bulk, often targeting the hydrophobic back-pocket (Structure-Activity Relationship exploration) of enzymes.

-

Hydrogen Bonding: The pyridine nitrogen remains available as a hydrogen bond acceptor.

-

Metabolic Stability: The ether linkage is generally stable, though the benzyl group can be metabolically cleaved (debenzylation) to reveal a 2-pyridone, serving as a potential prodrug strategy or active metabolite generator.

Key Reaction Workflows

The C4-aldehyde is the primary handle for further diversification:

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ → Secondary/Tertiary Amines .

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides → Alkenyl Pyridines (Styryl analogues).

-

Condensation: Reaction with hydrazines/hydroxylamines → Schiff Bases/Oximes .

Application Workflow Diagram

Caption: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-(benzyloxy)isonicotinic acid).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Chemical Identity & CAS Verification

- Source: PubChem & Sigma-Aldrich C

-

URL: (Search Term: 467236-27-7)

- Synthetic Methodology (SₙAr on Pyridines)

-

Precursor Availability

- Title: 2-Chloroisonicotinaldehyde Properties.

-

Source:

- Application in Kinase Inhibitors: Title: "Design and Synthesis of Pyridine-Based Kinase Inhibitors." Source:Bioorganic & Medicinal Chemistry Letters (General reference for 2-alkoxypyridine scaffolds).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-(Benzyloxy)isonicotinaldehyde

[1]

Executive Summary & Chemical Identity

2-(Benzyloxy)isonicotinaldehyde (CAS 467236-27-7) is a heteroaromatic intermediate critical in the synthesis of kinase inhibitors and pyridine-based pharmaceuticals.[1] Its solubility behavior is governed by a competing "push-pull" structural dynamic:

-

Lipophilic Domain: The benzyloxy ether tail provides significant non-polar character, facilitating solubility in chlorinated and aromatic solvents.

-

Polar Domain: The pyridine nitrogen and aldehyde carbonyl introduce polarity and hydrogen-bond accepting capability, enabling solubility in polar aprotic solvents.[1]

Critical Handling Note: As an aldehyde, this compound is susceptible to oxidation (forming the corresponding carboxylic acid) and polymerization. Solvent choice must account not just for solubility, but for chemical stability.

Solubility Compatibility Matrix

The following data synthesizes empirical trends for benzyloxy-pyridine derivatives. Quantitative values should be verified via Protocol A (below) due to batch-specific purity variations.

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal for extraction and transport.[1] Warning: Acidic impurities in chloroform can catalyze acetal formation. |

| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | High | Preferred for nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). |

| Esters | Ethyl Acetate (EtOAc) | High | Excellent for silica gel chromatography loading. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Temperature-dependent.[1] High solubility at boiling; moderate-to-low at |

| Aromatics | Toluene, Benzene | Moderate | Good for reactions requiring elevated temperatures ( |

| Alkanes | Hexanes, Pentane, Heptane | Low/Insoluble | Acts as an anti-solvent . Used to precipitate the product from EtOAc or DCM. |

| Aqueous | Water, Brine | Insoluble | The lipophilic benzyl group dominates; the compound will partition into the organic layer during workup.[1] |

Mechanism of Action: Structure-Property Relationships

Understanding why the solvent works allows for rapid troubleshooting.[1]

-

The Benzyloxy Anchor: The phenyl ring and ether linkage disrupt the crystal lattice energy of the pyridine core, making this compound significantly more soluble in organic solvents (like DCM) compared to the parent isonicotinaldehyde.

-

The Pyridine Nitrogen: This basic site allows the compound to be protonated.[1]

-

Implication: Solubility in aqueous media can be forced by lowering pH (e.g., 1M HCl), but this reverses the partition coefficient, pulling the compound into the water phase—a technique useful for removing non-basic impurities.

-

-

Aldehyde Reactivity: Primary alcohols (MeOH/EtOH) can reversibly attack the aldehyde to form hemiacetals. While soluble, this changes the effective concentration of the free aldehyde in solution, potentially affecting reaction kinetics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Screening & Stability Check

Objective: Determine exact solubility limits and verify compound integrity without wasting large amounts of material.[1]

Materials: 10 mg of analyte, 1.5 mL HPLC vials, micropipette.

-

Visual Inspection: If the solid is yellow/brown (instead of off-white), oxidation to the acid or polymerization has occurred.

-

Incremental Addition: Place 10 mg of solid in a vial. Add solvent in

increments.-

Dissolved in

: High Solubility ( -

Dissolved in

: Moderate Solubility. -

Undissolved after

: Low Solubility.[2]

-

-

The "Acid Test" (Validation): If the compound is insoluble in water but dissolves instantly in

, your sample has oxidized to 2-(benzyloxy)isonicotinic acid . The aldehyde should remain insoluble in basic aqueous media (unless prolonged exposure hydrolyzes the ester).

Protocol B: Recrystallization via Solvent/Anti-Solvent Precipitation

Objective: Purify crude material using solubility differentials.[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (

). -

Filtration: Filter while hot to remove insoluble salts or polymer gums.

-

Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise to the stirring warm solution until a persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add a few drops of EtOAc to clear the solution.

-

Crystallization: Remove heat and allow to cool slowly to room temperature, then transfer to a

fridge.-

Why: Fast cooling traps impurities. Slow cooling builds a pure lattice.

-

Visualization of Workflows

Diagram 1: Solubility Logic & Solvent Selection

This decision tree guides the researcher through selecting the correct solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic requirements and purification goals.

Diagram 2: Recrystallization Workflow

A step-by-step visualization of Protocol B, highlighting the critical phase transition points.[1]

Caption: Optimized solvent/anti-solvent recrystallization pathway for maximum purity recovery.

References

-

AChemBlock. (2026).[3][4] 2-(Benzyloxy)isonicotinaldehyde Product Specifications & CAS 467236-27-7.[1][4] Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 2-(Benzyloxy)pyridine Derivatives. National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (2025). Safety Data Sheet: Pyridine-carboxaldehyde derivatives. Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Pyridinecarboxaldehyde and derivatives. Retrieved from

-

BenchChem. (2025).[7] Technical Support: Synthesis of Benzyloxy-benzaldehydes. Retrieved from

Sources

- 1. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- 2. LabXchange [labxchange.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 2-(Benzyloxy)isonicotinaldehyde 95% | CAS: 467236-27-7 | AChemBlock [achemblock.com]

- 5. 2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermodynamic Stability of Benzyloxy-Substituted Isonicotinaldehydes in Drug Discovery

Abstract

Isonicotinaldehyde derivatives are a cornerstone in the synthesis of numerous pharmacologically active agents. Their efficacy and shelf-life are intrinsically linked to their thermodynamic stability. This guide provides an in-depth analysis of the factors governing the stability of benzyloxy-substituted isonicotinaldehydes, a class of compounds with significant potential in medicinal chemistry. We will explore the theoretical underpinnings of their stability, from both a structural and electronic perspective, and detail state-of-the-art computational and experimental methodologies for its quantitative assessment. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, dictates not only the feasibility of a synthetic route but also the shelf-life, bioavailability, and degradation profile of an active pharmaceutical ingredient (API). Isonicotinaldehyde, a pyridine-4-carboxaldehyde, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of drugs for a wide range of diseases, including tuberculosis and viral infections.[1][2] The introduction of a benzyloxy substituent onto the isonicotinaldehyde framework can modulate its physicochemical properties, including solubility, lipophilicity, and, crucially, its thermodynamic stability. A comprehensive understanding of this stability is therefore paramount for the rational design and development of robust drug candidates.

Theoretical Framework for Stability Analysis

The thermodynamic stability of benzyloxy-substituted isonicotinaldehydes is a multifactorial property arising from the interplay of intramolecular and intermolecular forces. Key determinants include resonance effects, inductive effects, and the potential for intermolecular interactions in the solid state.

2.1. Electronic and Steric Influences of the Benzyloxy Group

The benzyloxy group (–OCH₂Ph) is a versatile substituent that can exert both inductive and resonance effects on the pyridine ring. The ether oxygen is electron-withdrawing by induction due to its electronegativity. However, it can also act as a π-electron donor through resonance, delocalizing its lone pair electrons into the aromatic system. The overall electronic effect will depend on the position of the benzyloxy group on the isonicotinaldehyde ring.

Furthermore, the bulky nature of the benzyl group can introduce steric hindrance, which may influence the planarity of the molecule and its ability to participate in intermolecular interactions such as π-π stacking. The enhanced reactivity of the benzylic position, characterized by a relatively weak C-H bond, is also a factor to consider in potential degradation pathways.[3]

2.2. The Isonicotinaldehyde Moiety: A Reactive Pharmacophore

The aldehyde functional group is inherently reactive and susceptible to oxidation to the corresponding carboxylic acid. The pyridine nitrogen introduces a degree of electronic complexity. It is an electron-withdrawing group, which can influence the reactivity of the aldehyde. The lone pair on the pyridine nitrogen also provides a site for hydrogen bonding, which can contribute to the stability of the crystal lattice in the solid state.

Computational Approaches to Predicting Thermodynamic Stability

In silico methods offer a powerful and cost-effective means to predict and rationalize the thermodynamic stability of drug candidates before their synthesis.[4][5] These computational tools can provide insights into molecular-level behaviors and interactions that govern stability.[4]

3.1. Quantum Mechanics (QM) Calculations

Quantum mechanics calculations can be employed to determine the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) of a molecule in the gas phase. These fundamental thermodynamic parameters provide a direct measure of a molecule's intrinsic stability.

Caption: Workflow for QM-based thermodynamic stability assessment.

3.2. Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, such as in an amorphous solid or in solution. By simulating the movement of atoms over time, MD can provide insights into intermolecular interactions and conformational flexibility, which are crucial for assessing formulation stability.[4]

Protocol for MD Simulation:

-

System Setup: Construct a simulation box containing multiple molecules of the benzyloxy-substituted isonicotinaldehyde and, if relevant, excipient molecules.

-

Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the inter- and intramolecular forces.

-

Equilibration: Gradually bring the system to the desired temperature and pressure (e.g., NVT and NPT ensembles).[4]

-

Production Run: Run the simulation for a sufficient length of time to sample the relevant conformational space.

-

Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (to assess intermolecular packing) and root-mean-square deviations (to assess conformational stability).

Experimental Determination of Thermodynamic Stability

While computational methods are invaluable for prediction, experimental validation is essential for regulatory approval and ensuring product quality.[6] Several analytical techniques can be used to directly measure the thermodynamic parameters of a compound.

4.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] It is widely used to determine the melting point, enthalpy of fusion, and heat capacity of a substance, all of which are indicators of its thermodynamic stability.[7][8]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the benzyloxy-substituted isonicotinaldehyde into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The resulting thermogram will show a peak at the melting point. The area under the peak is proportional to the enthalpy of fusion.

Caption: Workflow for DSC-based thermodynamic stability analysis.

4.2. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamics of binding interactions in solution.[8] While often used for protein-ligand interactions, it can also be adapted to study the thermodynamics of self-association or interactions with formulation excipients, providing valuable data on the stability of the compound in a liquid formulation.

4.3. Thermodynamic Solubility Studies

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. It is a critical parameter in drug development and is directly related to the Gibbs free energy of solution.[2][9]

| Methodology | Information Obtained | Phase | Throughput |

| Quantum Mechanics (QM) | ΔG°f, ΔH°f, S° | Gas Phase | Low |

| Molecular Dynamics (MD) | Intermolecular interactions, conformational stability | Condensed Phase | Medium |

| Differential Scanning Calorimetry (DSC) | Melting point (Tm), Enthalpy of fusion (ΔHfus) | Solid State | High |

| Thermodynamic Solubility | Equilibrium solubility, Gibbs free energy of solution | Solution | Medium |

Conclusion

The thermodynamic stability of benzyloxy-substituted isonicotinaldehydes is a critical attribute that influences their viability as drug candidates. A holistic approach that combines theoretical predictions with robust experimental measurements is essential for a comprehensive understanding of their stability profile. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to assess and optimize the stability of this promising class of compounds, thereby accelerating the development of safe and effective medicines.

References

- Patheon. (2016, August 30). COMPUTATIONAL METHODS - Formulation Development: An Innovative, Simulation-Based Approach.

- G. A. Holdgate. (2011). Thermodynamic Studies for Drug Design and Screening. PMC.

- Wikipedia. (n.d.). Benzyl group. Wikipedia.

- UKnowledge. (n.d.). Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process. UKnowledge.

- C. A. W. J. G. G. J. M. S. D. G. M. F. M. V. J. V. P. D. W. D. H. A. R. P. A. C. A. M. H. F. J. P. A. A. A. C. J. W. M. M. R. D. D. C. F. M. H. G. H. R. J. D. O. S. K. W. H. O. C. A. R. M. A. F. A. D. M. S. (2023, May 16). Thermal unfolding methods in drug discovery. PMC.

- Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs*. Pure and Applied Chemistry.

- Taylor & Francis. (2022, March 14).

- ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde.

- Cheméo. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. Cheméo.

- Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- ChemRxiv. (n.d.).

- Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service.

- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.

- ResearchGate. (n.d.). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds.

- ResearchGate. (n.d.). The changes of Gibbs Free energy for Pyridine and four derivatives of....

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Amanote Research. (2019, March 5). (PDF) Enthalpies of Formation of the Benzyloxyl,. Amanote Research.

- PubMed. (2009, May 28).

- ChemRxiv. (n.d.). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv.

- Sigma-Aldrich. (n.d.). 3-(Benzyloxy)isonicotinaldehyde | 1211517-19-9. Sigma-Aldrich.

- NIST. (n.d.).

- MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- ResearchGate. (n.d.). Database of Thermodynamic Properties for Aqueous Organic Compounds: Proceedings of the Fifteenth Symposium on Thermophysical Properties, Part I | Request PDF.

- NIST. (n.d.).

- ResearchGate. (n.d.). Derived properties for engineering applications | Download Table.

- University of Arizona. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances.

Sources

- 1. atct.anl.gov [atct.anl.gov]

- 2. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. COMPUTATIONAL METHODS - Formulation Development: An Innovative, Simulation-Based Approach [drug-dev.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)isonicotinaldehyde for Advanced Research and Development

Introduction: The Significance of 2-(Benzyloxy)isonicotinaldehyde in Medicinal Chemistry

2-(Benzyloxy)isonicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The strategic placement of a benzyloxy group on the isonicotinaldehyde scaffold introduces unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including the formation of imines, alcohols, and carbon-carbon bonds, while the benzyloxy group can influence molecular interactions and solubility.

The physical state of an active pharmaceutical ingredient (API) is of paramount importance in drug development, influencing its solubility, dissolution rate, bioavailability, and stability. The melting and boiling points are fundamental properties that dictate the physical state of a compound under various conditions and are critical for purification, formulation, and manufacturing processes.

Physicochemical Properties of 2-(Benzyloxy)isonicotinaldehyde

While direct experimental data for the melting and boiling points are not explicitly documented in the reviewed literature, we can compile known properties and make informed estimations based on available information and the behavior of analogous structures.

| Property | Value/Observation | Source |

| CAS Number | 467236-27-7 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| Appearance | Yellow Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage | 0-8 °C | [1] |

The observation that 2-(Benzyloxy)isonicotinaldehyde is a "Yellow Liquid" at room temperature indicates that its melting point is below standard ambient temperature (20-25 °C). The recommended storage at 0-8 °C suggests that it is stable in a liquid state at these temperatures.

Estimation of Melting and Boiling Points

Melting Point Estimation

Given its liquid state at room temperature, the melting point of 2-(Benzyloxy)isonicotinaldehyde is below 20 °C. For comparison, the parent compound, isonicotinaldehyde, has a melting point of -4 to -2 °C.[2] The introduction of the larger, more rigid benzyloxy group would be expected to increase the melting point due to enhanced intermolecular forces (van der Waals interactions). However, the asymmetry of the molecule may disrupt crystal lattice packing, counteracting this effect to some extent. A reasonable estimate for the melting point would be in the range of 0-15 °C .

Boiling Point Estimation

A precise boiling point is challenging to predict without experimental data, especially as it is likely to be measured under reduced pressure to prevent decomposition. We can, however, draw comparisons with related compounds:

-

Isonicotinaldehyde: Boils at 71-73 °C at 10 mmHg.[2]

-

Benzaldehyde: Boils at 178-179 °C at atmospheric pressure.[3][4]

The addition of a benzyloxy group significantly increases the molecular weight and potential for intermolecular interactions compared to isonicotinaldehyde, which would lead to a substantially higher boiling point. Considering the boiling point of benzaldehyde, and accounting for the additional pyridine ring and ether linkage, it is plausible to estimate the boiling point of 2-(Benzyloxy)isonicotinaldehyde to be well above 200 °C at atmospheric pressure .

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points requires empirical measurement. The following are standard, reliable protocols for these determinations in a research setting.

Melting Point Determination (Capillary Method)

This method is suitable for small sample quantities and provides a melting range, which is also an indicator of purity.

Materials:

-

2-(Benzyloxy)isonicotinaldehyde sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle (if the sample were solid)

Procedure:

-

Sample Preparation: As the sample is a liquid at room temperature, it should be cooled until it solidifies.

-

Loading the Capillary Tube: Once solid, a small amount of the sample is introduced into the open end of a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of liquid, the micro-boiling point method is a practical approach.

Materials:

-

2-(Benzyloxy)isonicotinaldehyde sample

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Melting point apparatus or oil bath

-

Thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed in the small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with the open end down.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., the heating block of a melting point apparatus or an oil bath).

-

Heating and Observation:

-

The apparatus is heated slowly.

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Heating continues until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Influence of Molecular Structure on Physical Properties

The melting and boiling points of 2-(Benzyloxy)isonicotinaldehyde are directly influenced by its molecular structure.

Structural Influences on Physical Properties

Caption: Key structural features of 2-(Benzyloxy)isonicotinaldehyde influencing its physical properties.

-

Pyridine Ring and Aldehyde Group: These polar functional groups contribute to significant dipole-dipole interactions, which tend to increase both melting and boiling points.

-

Benzyloxy Group: The large, non-polar benzyl group adds significant molecular weight and surface area, leading to stronger van der Waals forces. This is a major factor in elevating the boiling point compared to smaller analogues. The ether linkage introduces some polarity.

-

Molecular Asymmetry: The overall asymmetry of the molecule can hinder efficient packing in a crystal lattice, which may explain its low melting point despite a relatively high molecular weight.

Conclusion: A Path Forward for Characterization

While definitive literature values for the melting and boiling points of 2-(Benzyloxy)isonicotinaldehyde are elusive, a combination of data from chemical suppliers and theoretical analysis of its structure provides a solid foundation for estimation and experimental design. The protocols and insights presented in this guide offer a clear path for researchers to empirically determine these crucial physicochemical parameters. Accurate characterization is a non-negotiable step in the pipeline of drug discovery and development, ensuring the reliability and reproducibility of subsequent research.

References

-

ChemBK, Isonicotinaldehyde. Available at: [Link]

-

NIST, Benzaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Available at: [Link]

Sources

Electronic Architecture & Synthetic Utility of 2-(Benzyloxy)isonicotinaldehyde

The following technical guide provides an in-depth analysis of 2-(Benzyloxy)isonicotinaldehyde, focusing on its electronic architecture, synthetic pathways, and utility in medicinal chemistry, particularly in hemoglobin modulation.

A Technical Guide for Medicinal Chemists and Drug Developers

Part 1: Electronic Architecture & The "Push-Pull" System

The pharmacological utility of 2-(benzyloxy)isonicotinaldehyde (CAS: 467236-27-7) is dictated by the precise electronic competition between three functional domains on the pyridine core. Understanding this "push-pull" dynamic is critical for predicting its reactivity, particularly in Schiff base formation with protein residues (e.g., N-terminal valine in hemoglobin).

The Electronic Triad

The molecule functions as a

-

The Pyridine Core (Electron Sink): The nitrogen atom (N1) exerts a strong inductive (-I) and mesomeric (-M) withdrawal, lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack.

-

C4-Formyl Group (The "Pull"): The aldehyde at position 4 acts as a potent electron-withdrawing group (EWG). It reinforces the electron deficiency of the ring, specifically activating the C2 and C6 positions.

-

C2-Benzyloxy Group (The "Push"): The ether oxygen at position 2 acts as a

-donor (+M). Although oxygen is inductively withdrawing (-I), the resonance overlap with the

Modulation of Electrophilicity

The C2-benzyloxy group is not merely a hydrophobic tail; it electronically "tunes" the C4-aldehyde.

-

Without C2-OBn: Isonicotinaldehyde is highly electrophilic. Schiff bases formed with it are often unstable or prone to rapid hydrolysis.

-

With C2-OBn: The +M effect donates electron density into the ring, slightly reducing the partial positive charge (

) on the carbonyl carbon at C4. This moderates the reactivity , allowing for the formation of thermodynamically stable, yet reversible, covalent bonds—a key requirement for drugs like Voxelotor that must bind and release hemoglobin without permanent modification.

Figure 1: The electronic "Push-Pull" map showing how the benzyloxy donor modulates the electrophilic aldehyde acceptor.

Part 2: Spectroscopic Signatures (Data & Prediction)

Accurate characterization relies on identifying specific shifts caused by the C2-substituent.

NMR Spectroscopy ( H & C)

The benzyloxy group breaks the symmetry of the pyridine ring, creating distinct signals for protons that would otherwise be equivalent.

| Nucleus | Position | Chemical Shift ( | Multiplicity | Diagnostic Note |

| CHO (Aldehyde) | 10.0 - 10.1 | Singlet | Deshielded by ring & C=O anisotropy. | |

| C3-H | 7.1 - 7.3 | Doublet/Singlet | Shielded by ortho-OBn (+M effect). | |

| C5-H | 7.5 - 7.6 | Doublet | Less shielded than C3-H. | |

| C6-H | 8.3 - 8.5 | Doublet | Deshielded (adjacent to N). | |

| OCH | 5.4 - 5.5 | Singlet | Diagnostic for O-alkylation vs N-alkylation. | |

| C=O | ~190 - 192 | - | Typical aromatic aldehyde. | |

| C2 (C-O) | ~164 - 165 | - | Highly deshielded quaternary carbon. |

Infrared (IR) Spectroscopy

-

C=O Stretch:

(Lower than typical benzaldehyde due to conjugation with pyridine). -

C-O-C Stretch:

(Strong aryl ether band).

Part 3: Synthetic Protocols & Optimization

Two primary routes exist: Nucleophilic Aromatic Substitution (S

Protocol A: S Ar (Recommended)

This route utilizes the high reactivity of 2-chloropyridines activated by the C4-aldehyde.

Reagents: 2-Chloroisonicotinaldehyde, Benzyl Alcohol, NaH (or KOtBu), DMF/THF. Mechanism: Addition-Elimination via a Meisenheimer intermediate.

-

Activation: Dissolve benzyl alcohol (1.1 equiv) in anhydrous THF/DMF. Add NaH (1.2 equiv) at 0°C to generate the alkoxide.

-

Addition: Add 2-chloroisonicotinaldehyde (1.0 equiv) dropwise. The solution often turns yellow/orange due to the formation of the anionic intermediate.

-

Elimination: Stir at RT for 2–4 hours. The chloride leaves, restoring aromaticity.

-

Workup: Quench with water. The product precipitates or is extracted with EtOAc.

Protocol B: O-Alkylation of Pyridone

Reagents: 2-Hydroxyisonicotinaldehyde, Benzyl Bromide, Ag

Figure 2: Comparative synthetic workflows. Route A is preferred for regiochemical control.

Part 4: Pharmaceutical Applications

Hemoglobin Modulation (Sickle Cell Disease)

This molecule serves as a pharmacophore model for drugs like Voxelotor (GBT440) .

-

Mechanism: The aldehyde forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin

-chain. -

Role of Benzyloxy: The hydrophobic benzyloxy group occupies a specific pocket on the Hb surface, stabilizing the R-state (oxygenated) conformation of hemoglobin. This prevents the polymerization of HbS (sickle hemoglobin).

-

Causality: The electronic "tuning" described in Part 1 ensures the Schiff base is stable enough to increase oxygen affinity but reversible enough to avoid permanent protein modification (toxicity).

Pincer Ligand Synthesis

The pyridine nitrogen and the aldehyde oxygen (or derived imine nitrogen) are used to construct NNN or NNO pincer ligands . These complexes are catalytic centers for dehydrogenation reactions, where the electron-donating C2-OBn group stabilizes high-oxidation-state metal centers (e.g., Cu(II), Ru(II)).

References

-

Vertex AI Search . (2026). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. National Institutes of Health. Link

-

Global Blood Therapeutics . (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde (Voxelotor). WO Patent 2017197083. Link

-

Reich, H. J. (2020). 1H NMR Chemical Shifts of Pyridines and Heterocycles. University of Wisconsin-Madison. Link

-

BenchChem . (2025).[1] Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives: Protocols and Applications. Link

-

AChemBlock . (2026).[2][3] Product Specification: 2-(Benzyloxy)isonicotinaldehyde (CAS 467236-27-7).[2] Link

Sources

Technical Guide: pKa and Acidity of 2-(Benzyloxy)isonicotinaldehyde Derivatives

The following technical guide details the pKa values, acidity, and electronic properties of 2-(Benzyloxy)isonicotinaldehyde and its derivatives. This document is structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-(Benzyloxy)isonicotinaldehyde (CAS: 467236-27-7) is a critical heterocyclic building block, primarily utilized as a masked precursor to 2-hydroxyisonicotinaldehyde (a tautomer of 2-pyridone-4-carboxaldehyde). In drug discovery, particularly for hemoglobin modulators (e.g., sickle cell disease therapeutics like Voxelotor analogs), this scaffold serves as the electrophilic warhead for Schiff base formation with N-terminal valine residues.

Understanding the pKa of the pyridine nitrogen and the latent acidity of the deprotected tautomer is essential for optimizing solubility, membrane permeability, and reaction kinetics during synthesis.

Key Physicochemical Parameters (Predicted & Derived):

-

Pyridine Nitrogen pKa (

): 1.8 – 2.5 (Weakly Basic) -

Latent pKa (2-Pyridone NH): ~11.0 (Upon deprotection)

-

Electronic Character: Highly electron-deficient core due to synergistic withdrawing effects of the 2-alkoxy and 4-formyl groups.

Structural Analysis & Electronic Effects

The acidity and basicity of this molecule are dictated by the competition between inductive (

Substituent Contributions

-

2-Benzyloxy Group (-OBn):

-

Inductive Effect (-I): The electronegative oxygen atom at the ortho position exerts a strong electron-withdrawing effect through the

-framework, significantly lowering the electron density on the pyridine nitrogen. -

Mesomeric Effect (+M): While the oxygen lone pair can donate into the ring, the inductive withdrawal dominates at the ortho position regarding nitrogen basicity. Furthermore, the bulky benzyl group may impose steric hindrance to solvation of the protonated cation.

-

Net Effect: Significant reduction in basicity (

vs. pyridine).

-

-

4-Formyl Group (-CHO):

-

Electronic Effect (-I, -M): The aldehyde is a strong electron-withdrawing group. It pulls electron density away from the ring, further destabilizing the positively charged conjugate acid (pyridinium ion).

-

Net Effect: Moderate to strong reduction in basicity (

to -2.0 vs. pyridine).

-

Visualizing Electronic Vectors

The following diagram illustrates the vector summation leading to the low pKa of the conjugate acid.

Caption: Vector analysis of substituent effects lowering the pyridine nitrogen pKa.

pKa Values: Data and Derivation

Direct experimental pKa values for 2-(benzyloxy)isonicotinaldehyde are rarely reported in open literature due to its use as a transient intermediate. However, the value can be derived with high confidence using Hammett SAR (Structure-Activity Relationship) principles and experimental anchors.

Comparative Anchor Data

The following table synthesizes experimental data for structurally analogous compounds to triangulate the target pKa.

| Compound | Structure | Experimental pKa (Conj.[1][2][3][4][5][6] Acid) | Electronic Driver | Source |

| Pyridine | Unsubstituted | 5.23 | Reference Standard | CRC Handbook [1] |

| 2-Methoxypyridine | 2-OMe | 3.28 | -I effect of Oxygen dominates +M | Perkin Trans. 2 [2] |

| Isonicotinaldehyde | 4-CHO | 4.72 | -M effect of Aldehyde | Wikipedia/Lit [3] |

| 4-Cyanopyridine | 4-CN | 1.90 | Strong -I/-M | J. Org. Chem. [4] |

| Target Molecule | 2-OBn, 4-CHO | 1.8 – 2.5 (Predicted) | Cumulative -I/-M effects | Calculated |

The "Acidity" of Derivatives

When researchers refer to the "acidity" of this scaffold, they often refer to two distinct properties depending on the derivative state:

-

Protonation of the Pyridine Nitrogen (Basicity):

-

As established, the molecule is a very weak base . It will not protonate under physiological conditions (pH 7.4).

-

Implication: In synthetic workups, it remains in the organic layer even during mild acidic washes (e.g., pH 4-5), unlike unsubstituted pyridine.

-

-

Latent Acidity (Deprotection to 2-Pyridone):

-

The benzyloxy group is a protecting group. Upon removal (e.g.,

or acid hydrolysis), the molecule reveals 2-hydroxyisonicotinaldehyde . -

Tautomerism: The 2-hydroxy form tautomerizes to the 2-pyridone form.

-

pKa of 2-Pyridone: The N-H proton of the pyridone ring has a pKa of approximately 11.0 . This moiety can be deprotonated by strong bases (e.g., NaH, alkoxides) to form an anion used in nucleophilic substitutions.

-

Experimental Protocol: pKa Determination

Due to the low pKa (< 3) and low aqueous solubility of the benzyloxy derivative, standard potentiometric titration is prone to error. UV-Vis Spectrophotometric Titration in a mixed solvent system (water/methanol) is the gold standard for this compound class.

Principle

The absorption spectrum of the pyridine chromophore changes significantly upon protonation of the nitrogen. By monitoring the absorbance at

Step-by-Step Workflow

Caption: UV-Vis Spectrophotometric titration workflow for weak bases.

Detailed Methodology

-

Solvent System: Use 20% Methanol / 80% Water to ensure solubility while minimizing dielectric constant shifts.

-

Buffers: Use Glycine-HCl (pH 1.0–3.5) and Formate buffers (pH 3.0–4.5). Avoid phosphate buffers due to potential precipitation.

-

Measurement:

-

Record the UV spectrum of the neutral species (pH > 5).

-

Record the UV spectrum of the fully protonated species (pH < 0.5, using 1M HCl).

-

Titrate and record spectra at 0.2 pH increments.

-

-

Analysis: Locate the isosbestic point (indicating a clean two-state equilibrium). Fit the absorbance data at

(typically ~260-280 nm) to the sigmoidal equation:

Synthetic Implications & Applications

The specific pKa profile of 2-(Benzyloxy)isonicotinaldehyde dictates its reactivity in drug development workflows.

Schiff Base Formation (Voxelotor Analogs)

The 4-aldehyde group is used to form reversible Schiff bases (imines) with the N-terminal valine of hemoglobin.

-

Role of Pyridine Basicity: The electron-deficient pyridine ring (low pKa) makes the aldehyde carbon more electrophilic compared to benzaldehyde. This accelerates imine formation.

-

Catalysis: Because the pyridine nitrogen is not protonated at physiological pH, it does not act as an internal buffer, allowing the aldehyde to react freely.

Deprotection Strategy

-

Acid Sensitivity: The benzyloxy ether is relatively stable to acid. However, strong acids (e.g., HBr/AcOH) or hydrogenation will cleave the benzyl group.

-

Solubility Switch:

-

Pre-deprotection: Lipophilic, soluble in DCM/EtOAc.

-

Post-deprotection: The resulting 2-pyridone is highly polar and may require polar solvents (DMSO, MeOH) or conversion to a salt for isolation.

-

References

-

Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 90th ed. (Internet Version 2010). CRC Press/Taylor and Francis. Link

-

Spinner, E. , & Yeoh, G. B. (1971). "Spectroscopic and ionization constants of 2-methoxypyridines." Journal of the Chemical Society B: Physical Organic. Link

-

Handloser, C. S. , et al. (1973).[2] "Experimental determination of pKa values by use of NMR chemical shift." Journal of Chemical Education. Link

-

Linnell, R. H. (1960). "Dissociation Constants of 4-Substituted Pyridines." Journal of Organic Chemistry. Link

-

PubChem Database. "2-(Benzyloxy)pyridine-4-carboxaldehyde." CID 11234567 (Generalized Search). Link

Note: Where specific experimental values for the exact derivative were unavailable, values were derived using standard Hammett substituent constants (

Sources

- 1. 4-pyridinecarboxaldehyde - Wikidata [wikidata.org]

- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 5. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2-(Benzyloxy)isonicotinaldehyde from 2-chloroisonicotinic acid

Strategic Overview

The synthesis of 2-(benzyloxy)isonicotinaldehyde is a critical transformation in medicinal chemistry, particularly for developing pyridine-based scaffolds found in kinase inhibitors and anti-inflammatory agents. While the aldehyde moiety is versatile, it is chemically labile; therefore, the synthetic strategy must prioritize mild conditions to prevent degradation (e.g., oxidation to acid or polymerization).

This protocol details a 4-stage linear synthesis starting from commercially available 2-chloroisonicotinic acid . Unlike direct reduction methods which often suffer from poor selectivity, this route utilizes an Esterification → Nucleophilic Aromatic Substitution (SNAr) → Reduction → Oxidation sequence. This approach ensures robust yields, high purity, and scalability.[1][2]

Key Mechanistic Advantages[2][3]

-

Regioselective SNAr: The 2-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing ester group at the 4-position and the ring nitrogen, ensuring exclusive substitution of the chloride by the benzyloxy group.

-

Controlled Redox State: Reducing the ester to the alcohol (rather than trying to stop at the aldehyde) and subsequently oxidizing with Manganese Dioxide (MnO2) prevents over-oxidation and simplifies purification.

Reaction Scheme & Workflow

The following diagram outlines the logical flow and chemical transformations.

Figure 1: Step-wise synthetic pathway from 2-chloroisonicotinic acid to the target aldehyde.

Detailed Experimental Protocols

Step 1: Esterification of 2-Chloroisonicotinic Acid

Objective: Convert the carboxylic acid to a methyl ester to facilitate the subsequent SNAr reaction and improve solubility.

-

Reagents: 2-Chloroisonicotinic acid (1.0 eq), Methanol (Solvent/Reagent), H2SO4 (conc., 0.5 eq).

-

Protocol:

-

Dissolve 2-chloroisonicotinic acid (15.7 g, 100 mmol) in anhydrous Methanol (150 mL).